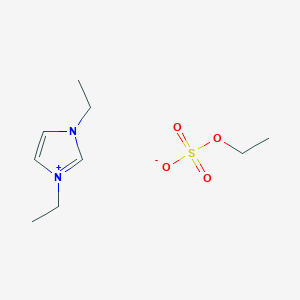

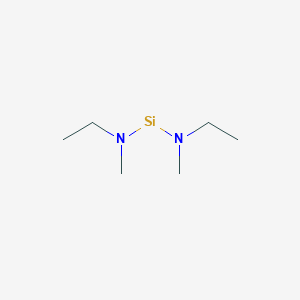

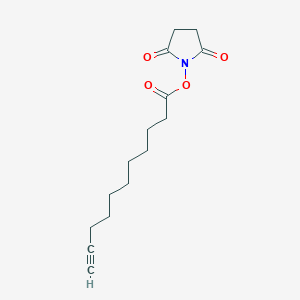

![molecular formula C22H23BO5 B6360046 7-{[(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苄基]氧基}-2H-1-苯并吡喃-2-酮 CBBE CAS No. 1522117-80-1](/img/structure/B6360046.png)

7-{[(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苄基]氧基}-2H-1-苯并吡喃-2-酮 CBBE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

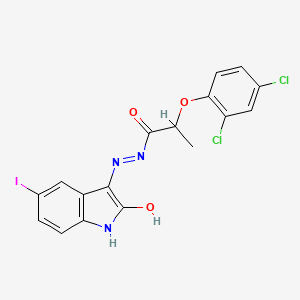

7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE is a useful research compound. Its molecular formula is C22H23BO5 and its molecular weight is 378.2 g/mol. The purity is usually 95%.

The exact mass of the compound 7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE is 378.1638540 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与结构分析

含有4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基的化合物通过各种化学反应合成,包括三步取代反应,以产生具有苯环的硼酸酯中间体。使用光谱方法(FTIR、NMR、MS)和 X 射线衍射对这些化合物进行表征,确认它们的分子结构。DFT 计算进一步验证了这些结构,提供了对其构象稳定性和电子性质的见解 (Huang 等,2021),(Wu 等,2021)。

生物活性分子的化学修饰

已探索将 4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基部分结合到生物活性分子中,以增强水解稳定性并改善对氧化应激的细胞保护作用。此类修饰已显示出在氧化应激条件下有条件地靶向细胞中的金属螯合的潜力,从而为生化研究提供了一种新颖的方法 (Wang & Franz,2018)。

材料科学与纳米技术

4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基用于特定应用的材料开发,例如发光材料和纳米技术。这些化合物已被掺入共轭聚合物和纳米颗粒中,展示了它们在创造具有独特光学性质的材料和在癌症治疗中的氧化疗法中的应用潜力 (Yin 等,2017),(Zhu 等,2007)。

检测和传感应用

含硼化合物对氧化物质的独特反应性已被用于设计用于检测氧化应激标志物(例如过氧化氢)的荧光探针。这些探针表现出“关闭-开启”荧光反应,能够灵敏而选择性地检测生物和环境样品 (Fu 等,2016)。

作用机制

Target of Action

Similar compounds with a tetramethyl-1,3,2-dioxaborolane group are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that CBBE might interact with similar targets.

Mode of Action

The mode of action of CBBE involves its interaction with its targets, leading to changes in the molecular structure. The tetramethyl-1,3,2-dioxaborolane group in CBBE is known to participate in borylation reactions . In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction changes the molecular structure of the target compound, potentially altering its properties and functions.

Biochemical Pathways

For instance, the formation of pinacol benzyl boronate can lead to changes in the properties of the target compound, which can, in turn, affect its interactions with other molecules and its role in biochemical pathways .

Pharmacokinetics

The properties of similar compounds suggest that cbbe might have good bioavailability due to the presence of the tetramethyl-1,3,2-dioxaborolane group .

Result of Action

The molecular and cellular effects of CBBE’s action depend on its targets and the changes it induces in them. The borylation reaction it participates in can lead to the formation of new compounds with altered properties . These new compounds can have various effects at the molecular and cellular levels, depending on their properties and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of CBBE can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Therefore, the presence and concentration of this catalyst in the environment can affect the action and efficacy of CBBE. Additionally, factors such as temperature, pH, and the presence of other molecules can also influence its stability and action.

属性

IUPAC Name |

7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BO5/c1-21(2)22(3,4)28-23(27-21)17-9-5-15(6-10-17)14-25-18-11-7-16-8-12-20(24)26-19(16)13-18/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMPDMYMLBBGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C=CC(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)